
N-(4-Nitrophenyl)tetracosanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Nitrophenyl)tetracosanamide is an organic compound characterized by a long aliphatic chain attached to an amide group, which is further connected to a nitrophenyl group. This compound is notable for its unique structural properties, which combine the hydrophobic nature of the long alkyl chain with the reactive nitrophenyl group. It finds applications in various fields, including materials science, organic synthesis, and potentially in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)tetracosanamide typically involves the reaction of tetracosanoic acid (lignoceric acid) with 4-nitroaniline. The process can be summarized as follows:
Activation of Tetracosanoic Acid: The carboxylic acid group of tetracosanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated tetracosanoic acid is then reacted with 4-nitroaniline to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially using continuous flow reactors and automated systems to handle large volumes of reagents and products.
化学反応の分析
Types of Reactions
N-(4-Nitrophenyl)tetracosanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield tetracosanoic acid and 4-nitroaniline.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under elevated temperatures.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH).
Major Products
Reduction: 4-Aminophenyl)tetracosanamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: Tetracosanoic acid and 4-nitroaniline.
科学的研究の応用
N-(4-Nitrophenyl)tetracosanamide has several scientific research applications:
Materials Science: Used in the synthesis of surfactants and as a component in the formulation of specialty polymers and coatings.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, particularly those requiring a long alkyl chain and a reactive nitrophenyl group.
Biological Studies: Investigated for its potential interactions with biological membranes due to its amphiphilic nature, which could be useful in drug delivery systems.
Industrial Applications: Utilized in the production of lubricants and as an additive in various industrial processes to enhance the properties of materials.
作用機序
The mechanism of action of N-(4-Nitrophenyl)tetracosanamide in biological systems is not well-documented. its amphiphilic nature suggests it could interact with lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of molecules across membranes. The nitrophenyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
N-(4-Nitrophenyl)tetracosanamide can be compared with other long-chain amides and nitrophenyl derivatives:
N-(4-Nitrophenyl)octadecanamide: Similar structure but with a shorter alkyl chain (18 carbons). It may have different solubility and melting point characteristics.
N-(4-Nitrophenyl)hexadecanamide: Even shorter alkyl chain (16 carbons), potentially leading to different physical properties and reactivity.
N-(4-Nitrophenyl)benzenesulfonamide: Contains a sulfonamide group instead of an amide, which could significantly alter its chemical reactivity and biological interactions.
特性
CAS番号 |
137361-73-0 |
|---|---|
分子式 |
C30H52N2O3 |
分子量 |
488.7 g/mol |
IUPAC名 |
N-(4-nitrophenyl)tetracosanamide |
InChI |
InChI=1S/C30H52N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-30(33)31-28-24-26-29(27-25-28)32(34)35/h24-27H,2-23H2,1H3,(H,31,33) |
InChIキー |
GVCAMSUDEBJYOX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)
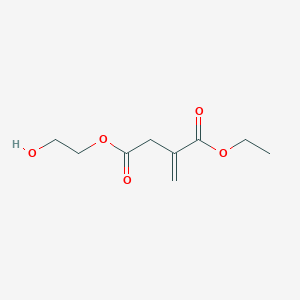
![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
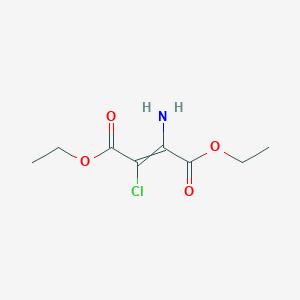
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
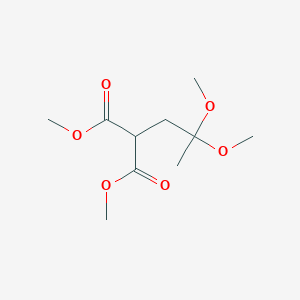
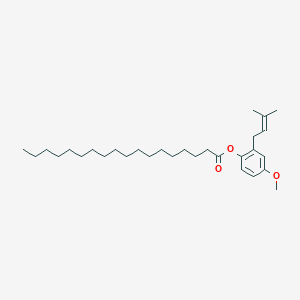
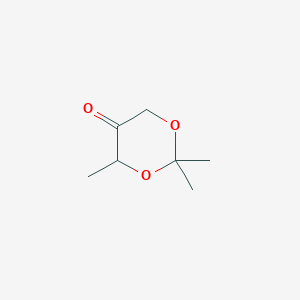

![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)
![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)

![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
